molecular formula C3H7Cl2+ B14679860 (Chloromethyl)(ethyl)chloranium CAS No. 37160-91-1

(Chloromethyl)(ethyl)chloranium

Cat. No.: B14679860
CAS No.: 37160-91-1
M. Wt: 113.99 g/mol
InChI Key: QNTDXKIMPNLLPP-UHFFFAOYSA-N
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Description

(Chloromethyl)(ethyl)chloranium is an organochlorine compound characterized by the presence of both chloromethyl and ethyl groups attached to a chloronium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethyl)(ethyl)chloranium typically involves the reaction of chloromethyl methyl ether with ethyl chloride in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloronium ion. The general reaction scheme is as follows:

ClCH2OCH3+C2H5ClZnCl2This compound+CH3OH\text{ClCH}_2\text{OCH}_3 + \text{C}_2\text{H}_5\text{Cl} \xrightarrow{\text{ZnCl}_2} \text{this compound} + \text{CH}_3\text{OH} ClCH2​OCH3​+C2​H5​ClZnCl2​​this compound+CH3​OH

Industrial Production Methods

Industrial production of this compound involves large-scale chloromethylation reactions using continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction temperature and pressure. The use of surfactant micelles in oil-water biphasic systems has also been explored to enhance the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)(ethyl)chloranium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydroxyl radicals and other reactive oxygen species. The reactions are typically carried out at ambient temperature and pressure.

    Substitution: Nucleophilic substitution reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, with the addition of a base to facilitate the reaction.

Major Products Formed

    Oxidation: The major products include chloromethyl ethyl ether and various chlorinated byproducts.

    Substitution: The major products depend on the nucleophile used, but common products include alcohols, ethers, and other substituted organic compounds.

Mechanism of Action

The mechanism of action of (Chloromethyl)(ethyl)chloranium involves the formation of a highly reactive chloronium ion, which can undergo electrophilic substitution reactions with various nucleophiles. The chloronium ion acts as an electrophile, attacking electron-rich sites on organic molecules and forming covalent bonds. This reactivity is exploited in organic synthesis to introduce chloromethyl and ethyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Chloromethyl)(ethyl)chloranium is unique due to the presence of both chloromethyl and ethyl groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to participate in both electrophilic and nucleophilic reactions makes it a valuable reagent in various chemical processes .

Properties

CAS No.

37160-91-1

Molecular Formula

C3H7Cl2+

Molecular Weight

113.99 g/mol

IUPAC Name

chloromethyl(ethyl)chloranium

InChI

InChI=1S/C3H7Cl2/c1-2-5-3-4/h2-3H2,1H3/q+1

InChI Key

QNTDXKIMPNLLPP-UHFFFAOYSA-N

Canonical SMILES

CC[Cl+]CCl

Origin of Product

United States

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